molecular formula C16H24N4O B2849338 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide CAS No. 2034205-01-9

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2849338
CAS No.: 2034205-01-9
M. Wt: 288.395
InChI Key: DRKSTUGSJNRWKI-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diamines.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Cyclohexene Carboxamide: The final step involves the reaction of the coupled product with cyclohex-3-enecarboxylic acid under amide formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of hydropyrazoles.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation and potassium permanganate for dihydroxylation.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Hydropyrazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole and piperidine derivatives.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets such as enzymes and receptors. The piperidine ring may interact with neurotransmitter receptors, while the pyrazole ring may interact with enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohexanecarboxamide
  • N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-2-enecarboxamide

Uniqueness

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is unique due to the presence of the cyclohex-3-enecarboxamide group, which can undergo various chemical reactions that are not possible with the cyclohexanecarboxamide or cyclohex-2-enecarboxamide derivatives. This makes it a versatile compound for use in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-12-11-15(19-18-12)20-9-7-14(8-10-20)17-16(21)13-5-3-2-4-6-13/h2-3,11,13-14H,4-10H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKSTUGSJNRWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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